

# detailed experimental protocol for Henry condensation of vanillin and nitromethane

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## Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B116942

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## Application Note and Protocol: Henry Condensation of Vanillin and Nitromethane

### Introduction

The Henry reaction, or nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.<sup>[1][2][3]</sup> This reaction is a valuable tool in organic synthesis for the formation of  $\beta$ -nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups such as nitroalkenes, amino alcohols, and  $\alpha$ -hydroxy carboxylic acids.<sup>[1][4][5]</sup> This application note provides a detailed experimental protocol for the Henry condensation of vanillin with nitromethane to synthesize 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethanol, which can be subsequently dehydrated to the corresponding nitrostyrene. Various catalytic systems and reaction conditions are presented to offer flexibility depending on available resources and desired outcomes.

### Reaction Scheme

The overall reaction involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst to form the  $\beta$ -nitro alcohol, which can then undergo dehydration to yield the nitrostyrene derivative.

### Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and solvent system significantly influences the reaction's yield and duration. Below is a summary of different reported methods for the Henry condensation of vanillin and nitromethane.

Catalyst	Solvent	Reactants Ratio (Vanillin: Nitromethane)	Temperature (°C)	Reaction Time	Yield (%)	Reference
n-Butylamine	Methanol	1 : 1.1 (molar)	Ambient	1-2 hours	54	[6]
Ethylenediamine	Ethanol	1 : 1 (molar)	15-20	1 week	92	[7]
Methylamine	Methanol	1 : 1.5 (molar)	Not specified	Not specified	Good yields	[8]
Ammonium Acetate	Acetic Acid	1 : 1.6 (molar)	Reflux	2 hours	Not specified	[8]
Ammonium Acetate	Acetic Acid	Not specified	40-50	45 minutes	Not specified	[7]

## Experimental Protocols

Below are detailed protocols for the Henry condensation of vanillin and nitromethane using different catalytic systems.

### Protocol 1: Using n-Butylamine as a Catalyst

This protocol is adapted from a procedure with a reported yield of 54%.[\[6\]](#)

- Materials:
  - Vanillin (10 g)
  - Nitromethane (3.4 mL)

- Methanol (~15 mL)
- n-Butylamine (0.50 g)
- 0.1 M Hydrochloric acid
- Distilled water
- Procedure:
  - In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.
  - Add 3.4 mL of nitromethane to the solution and swirl to mix.
  - Add 0.50 g of n-butylamine to the mixture. The solution will turn yellow and then red.
  - Cap the flask and allow the mixture to stand at room temperature for 1-2 hours, during which a solid red mass will form.[\[6\]](#)
  - Break up the solid mass and add 5 mL of methanol.
  - Filter the solid using a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl.
  - Recrystallize the crude product from hot methanol (~150 mL).
  - Filter the crystals, wash with cold 0.1 M HCl, followed by cold distilled water.
  - Air-dry the final product.

#### Protocol 2: Using Ethylenediamine as a Catalyst

This protocol is reported to have a high yield of 92%.[\[7\]](#)

- Materials:
  - Vanillin (5 g)
  - Nitromethane (2 g)

- Ethanol (5 mL)
- Ethylenediamine (2 drops)
- Procedure:
  - Combine 5 g of vanillin, 2 g of nitromethane, and 5 mL of ethanol in a flask.
  - Add 2 drops of ethylenediamine to the mixture.
  - Allow the mixture to stand in the dark at 15-20°C for one week.
  - Yellow crystals of the product will separate out.
  - Filter the crystals and wash with a small amount of cold ethanol.

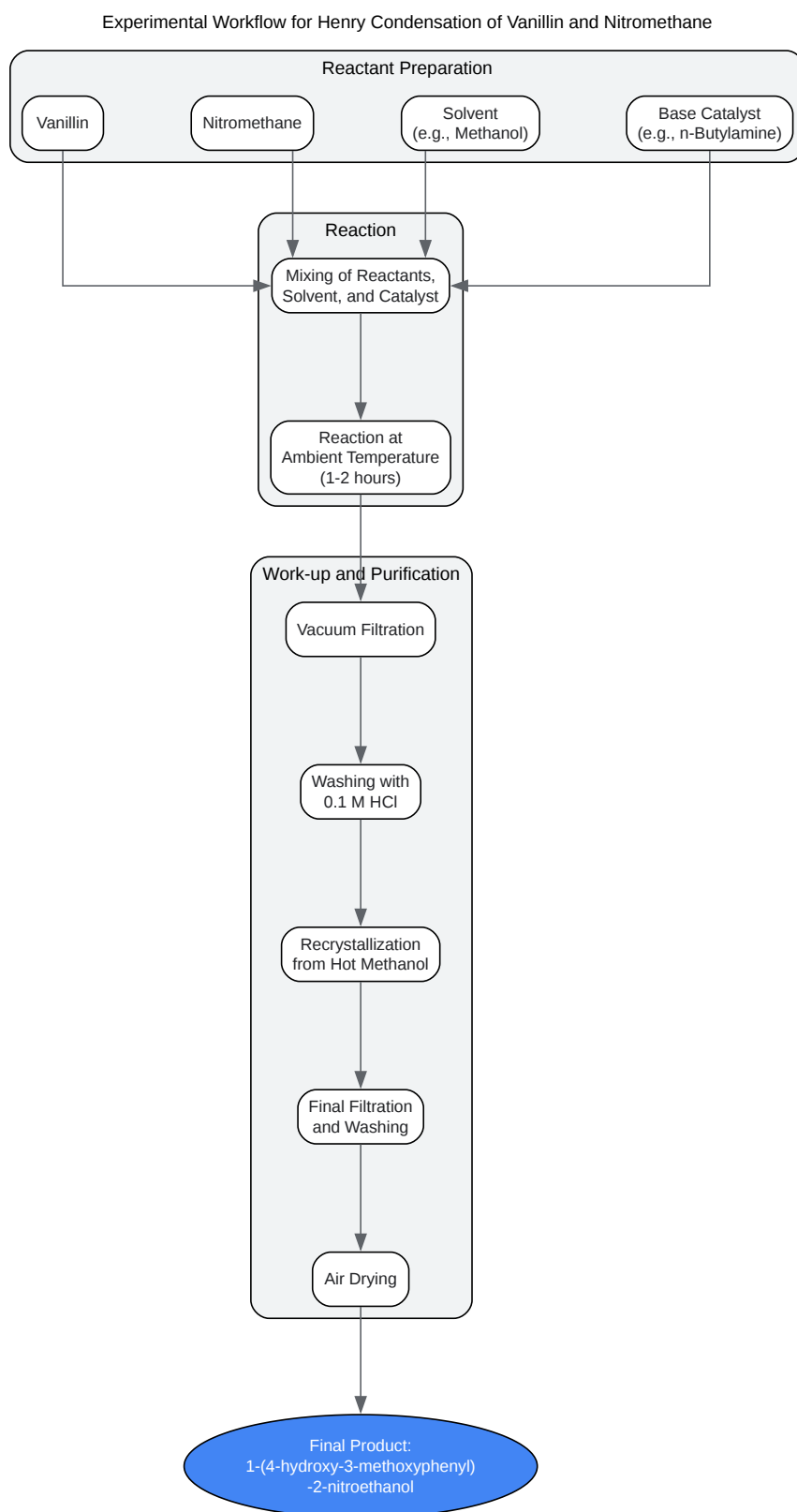
#### Protocol 3: Microwave-Assisted Synthesis using Ammonium Acetate

This method utilizes microwave irradiation to accelerate the reaction.<sup>[9]</sup>

- Materials:
  - Vanillin (5 g)
  - Nitroethane (can be substituted with nitromethane, adjust stoichiometry)
  - Anhydrous ammonium acetate (2 g)
  - Glacial acetic acid (10 mL)
  - Ice
  - Cold water
- Procedure:
  - In a 100 mL flask, combine 5 g of vanillin and the stoichiometric equivalent of nitromethane.

- Add 2 g of anhydrous ammonium acetate, followed by 10 mL of glacial acetic acid.
- Cover the flask and place it in a microwave oven.
- Microwave in short bursts at low power (e.g., 100 W), ensuring the liquid gets hot but does not boil.<sup>[9]</sup>
- Continue for a total microwave exposure time of about 7 minutes over a 30-minute period.
- Allow the reaction mixture to cool slightly, then pour it over 35 g of ice in a beaker.
- Stir the mixture well and rinse the reaction flask with 10 mL of cold water, adding the rinse to the beaker.
- The product should crystallize as a yellow precipitate.
- Filter the precipitate and wash with cold water.

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- To cite this document: BenchChem. [detailed experimental protocol for Henry condensation of vanillin and nitromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116942#detailed-experimental-protocol-for-henry-condensation-of-vanillin-and-nitromethane]

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